Product packaging for Aluminum dicetyl phosphate(Cat. No.:CAS No. 26527-54-8)

Aluminum dicetyl phosphate

Cat. No.: B1616752
CAS No.: 26527-54-8
M. Wt: 1664.5 g/mol
InChI Key: IIALMOLUUQESHG-UHFFFAOYSA-K
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Description

Contextualization within Metal Dialkyl Phosphate (B84403) Chemistry

Metal dialkyl phosphates are a class of compounds characterized by a central phosphate group bonded to a metal cation and two long alkyl chains. The properties of these materials are highly tunable and depend on the nature of both the metal ion and the organic ligands. The discovery of aluminophosphates (ALPOs) in 1981 significantly advanced the field of metal phosphate chemistry. rsc.org While phosphoric acid is a common starting point for creating three-dimensional framework solids, the use of phosphate esters allows for the formation of tailored aggregates, from simple mononuclear complexes to two-dimensional layered structures. rsc.org

The general structure involves a metal center coordinated by oxygen atoms from the phosphate groups, which in turn possess long hydrocarbon chains. This amphiphilic nature—a polar, inorganic head and a nonpolar, organic tail—drives the self-assembly of these molecules into ordered structures in various solvents. The choice of the metal cation (e.g., aluminum, zinc, iron) and the length of the alkyl chains (e.g., dodecyl, cetyl) are critical factors that dictate the resulting material's properties, such as thermal stability and molecular aggregation. nist.govmdpi.com For example, aluminum dialkylphosphinates, which are structurally related to phosphates, have been synthesized with mixed ligands to adjust their thermal and thermoxidative stabilities for specific applications. mdpi.com The chemistry of these compounds often involves facile decomposition pathways that can yield carbon-free metal phosphates, making them valuable as single-source precursors for ceramic materials. rsc.org

Table 1: Chemical and Physical Properties of Aluminum Dicetyl Phosphate

Property Value
IUPAC Name aluminum;dihexadecyl phosphate
Molecular Formula C₉₆H₁₉₈AlO₁₂P₃
Molecular Weight 1664.5 g/mol
CAS Number 26527-54-8
Parent Compound Dicetyl Phosphate (CID 75143)
Component Compounds Aluminum (CID 5359268), Dicetyl Phosphate (CID 75143)

Data sourced from PubChem. nih.gov

Significance in Supramolecular Assembly and Colloidal Systems Research

The primary significance of this compound in materials science lies in its function as an organogelator. Organogelators are low-molecular-weight compounds that can immobilize a liquid solvent by forming a three-dimensional network through self-assembly. Aluminum dialkyl phosphates have been recognized for this capability for decades. nist.gov

Research on aluminum dihexadecyl phosphate (a synonym for this compound) in hexadecane (B31444) revealed that it forms long, cylindrical, rod-like aggregates. nist.gov The proposed structure consists of an aluminum core surrounded by the dialkyl phosphate molecules. The stability of this supramolecular structure is attributed to the dialkyl phosphate groups forming bridges between adjacent aluminum ions. nist.gov This creates a polymer-like backbone of Al-O-P linkages, from which the long cetyl chains radiate outwards. In a nonpolar solvent like decane (B31447) or hexadecane, these hydrocarbon chains interact favorably with the solvent, while the polar cores form the solid-like network that entraps the liquid, resulting in a gel.

Studies on the closely related aluminum didodecyl phosphate have further elucidated this process. Using an in-situ technique where aluminum isopropoxide is added to a solution of the dialkyl phosphoric acid, researchers can control the gel's properties by varying the aluminum-to-phosphate (Al:P) ratio. nist.gov This control over the stoichiometry has a profound effect on the system's rheology. Small-angle neutron scattering (SANS) data confirm that the self-assembled aggregates are locally cylindrical and molecularly thin, resembling entangled networks of wormlike micelles. nist.gov This behavior is central to its use in applications requiring the precise control of fluid viscosity. The study of such colloidal systems, where nanoscale particles or aggregates are dispersed in a continuous medium, is crucial for developing materials with tailored mechanical and flow properties. uu.nlnih.gov

Evolution of Academic Research Perspectives on Analogous Compounds

While dedicated research on this compound is specific, the evolution of academic perspectives on analogous compounds, such as layered metal phosphates and metal-organic frameworks (MOFs), provides a valuable parallel. j-jdis.comarxiv.org The trajectory of research on these materials illustrates a clear progression from fundamental synthesis and characterization to the design of highly functional systems.

A prime example is the field of layered zirconium phosphates (ZrP). Initial research, pioneered by scientists like Clearfield and Alberti, focused on solving the crystal structure of α-ZrP and understanding its basic ion-exchange properties. acs.orgosti.gov Early work established that ZrP materials were layered solids with tunable interlayer spacing. mdpi.com The academic perspective then shifted towards exploiting this layered nature. In the 1990s, significant interest grew in developing methods to exfoliate the ZrP layers into individual nanosheets. acs.org This opened up new applications by creating high-surface-area materials and allowing for the functionalization of the layer surfaces.

More recently, research has evolved to explore ZrP and its organically modified phosphonate (B1237965) analogues as sophisticated platforms for catalysis, ion-specific sensing, and controlled release systems. acs.orgmdpi.comresearchgate.net Scientists now design hybrid zirconium phosphonate-phosphate materials to achieve selective ion uptake, demonstrating a move towards creating materials with predefined functions based on a deep understanding of their structure-property relationships. researchgate.net Similarly, the field of MOFs has grown from initial discoveries of porous coordination polymers to a major discipline focused on designing frameworks for specific applications in gas storage, separation, and catalysis. acs.orgacs.org

This evolution from "what is it?" to "what can we do with it?" mirrors the potential research path for materials like this compound. While current understanding is largely rooted in its colloidal and self-assembly behavior, future research could focus on creating more complex, functional architectures based on its fundamental Al-O-P backbone, analogous to the advancements seen in the wider field of metal-organic materials.

Table 2: Mentioned Compound Names

Compound Name Synonym(s)
This compound Aluminum dihexadecyl phosphate
Aluminum didodecyl phosphate
Aluminum diethylphosphinate
Aluminum isopropoxide
Aluminum sulfate
Ammonium hypophosphite
Cetyl alcohol 1-hexadecanol
Dicetyl phosphate Dihexadecyl hydrogen phosphate
Hexamethyldisilazane
Phosphoric acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C96H198AlO12P3 B1616752 Aluminum dicetyl phosphate CAS No. 26527-54-8

Properties

CAS No.

26527-54-8

Molecular Formula

C96H198AlO12P3

Molecular Weight

1664.5 g/mol

IUPAC Name

aluminum;dihexadecyl phosphate

InChI

InChI=1S/3C32H67O4P.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3*3-32H2,1-2H3,(H,33,34);/q;;;+3/p-3

InChI Key

IIALMOLUUQESHG-UHFFFAOYSA-K

SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Al+3]

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Al+3]

Origin of Product

United States

Synthesis and Preparative Methodologies for Aluminum Dicetyl Phosphate Systems

In Situ Complexation Strategies

In situ complexation is a predominant method for synthesizing aluminum dicetyl phosphate (B84403). This approach involves the direct reaction of an aluminum-containing precursor with dicetyl phosphoric acid within a solvent, leading to the spontaneous formation of the desired complex. This method is favored for its ability to control the resulting material's properties by manipulating the reaction environment.

Controlled Reaction of Aluminum Precursors with Dialkyl Phosphoric Acid

The synthesis of aluminum dicetyl phosphate is achieved through the controlled reaction of an aluminum precursor, such as aluminum isopropoxide or aluminum hydroxide (B78521), with dicetyl phosphoric acid. nist.govgoogle.com In a typical procedure, the dicetyl phosphoric acid is first dissolved in a suitable nonpolar solvent, such as decane (B31447), often with gentle heating to ensure complete dissolution. nist.gov The aluminum precursor is then introduced into this solution with continuous stirring. nist.gov The reaction, which involves the complexation of the aluminum ion by the phosphate groups of the dicetyl phosphoric acid, often results in immediate gelation of the mixture. nist.gov To ensure the reaction reaches equilibrium and to promote uniform self-assembly, the mixture is typically heated to elevated temperatures, for instance, up to 150°C, for several hours. nist.gov

The fundamental reaction involves the displacement of the precursor's ligands (e.g., isopropoxide groups) by the dialkyl phosphate molecules. nist.gov This process can be influenced by various aluminum precursors, including aluminum alkoxides, aluminum hydroxides, and aluminum salts like aluminum sulfate. google.comgoogle.comgoogle.com The choice of precursor can affect the reaction kinetics and the purity of the final product. google.comgoogle.com For example, using freshly hydrolyzed aluminum alkoxides can lead to a clear, liquid intermediate reaction product. google.com

Investigation of Stoichiometric and Non-Stoichiometric Al:P Ratios

The molar ratio of aluminum to dicetyl phosphoric acid (Al:P ratio) is a critical parameter that significantly influences the structure and rheological properties of the resulting this compound system. nist.gov Stoichiometry refers to the ideal whole-number ratio of elements in a compound, whereas non-stoichiometric conditions involve reactant ratios that deviate from this ideal. chemedx.orgnumberanalytics.comresearchgate.net

For this compound, the stoichiometric ratio is generally considered to be 1:3 (Al:P), corresponding to the formation of a neutral salt where one aluminum ion is complexed with three dicetyl phosphate molecules. nist.gov However, investigations into non-stoichiometric ratios, where there is either an excess of the aluminum precursor or the phosphoric acid, have revealed profound effects on the material's properties. nist.govresearchgate.net

When the Al:P ratio is increased above the stoichiometric 1:3, meaning there is an excess of the aluminum precursor, a fraction of the precursor's original ligands (e.g., isopropoxide) may remain coordinated to the aluminum atom within the self-assembled aggregates. nist.gov This excess aluminum can act as a branching point, leading to the formation of a more connected and robust network structure. nist.gov Studies on related aluminum phosphate systems have shown that higher Al:P ratios can favor the formation of different phosphate phases, such as aluminum orthophosphate (AlPO₄), and can enhance bonding performance at high temperatures. researchgate.net Conversely, an excess of the dialkyl phosphate (Al:P < 1:3) results in different rheological behavior, often resembling that of transient, entangled networks of wormlike micelles. nist.gov A significant transition in the material's relaxation time and a shift from Maxwellian to non-Maxwellian rheology is observed over a narrow composition range around the stoichiometric equivalence. nist.gov

Table 1: Effect of Al:P Ratio on this compound System Properties
Al:P RatioConditionObserved Structural and Rheological CharacteristicsReference
< 1:3Excess Surfactant (Dicetyl Phosphate)Displays Maxwellian rheology, reminiscent of transient, entangled networks of wormlike micelles. nist.gov
1:3StoichiometricRepresents the neutral salt. A sharp transition in relaxation time occurs near this ratio, indicating network formation. nist.gov
> 1:3Excess Aluminum PrecursorLeads to the formation of a connected network with physical gel behavior. Excess aluminum can create localized branch points. At significantly high excess, phase separation into a gel and a non-viscoelastic liquid can occur. nist.gov

Impact of Reaction Conditions on Self-Assembly Morphogenesis

The self-assembly of this compound into various morphologies, such as lamellar, hexagonal, or cylindrical structures, is highly sensitive to the reaction conditions. nist.gov These conditions, including temperature, pH, and the choice of solvent, play a crucial role in directing the morphogenesis of the final material.

The temperature at which the reaction and subsequent equilibration are carried out can influence the kinetics of the self-assembly process and the final thermodynamic phase. For instance, heating the reaction mixture to temperatures around 150°C is a common practice to ensure the system reaches equilibrium. nist.gov In similar self-assembling systems, temperature has been shown to be a key factor in determining the final structure, with different phases being stable at different temperatures. nist.gov

The pH of the reaction medium, particularly when using aqueous synthesis routes or when water is present, can affect the surface charge of the aluminum phosphate species and thus influence their aggregation. nih.gov While this compound is typically synthesized in non-aqueous, nonpolar solvents, the principles of pH-dependent surface charge from aqueous aluminum phosphate systems suggest that any protic impurities could have a significant effect. nist.govnih.gov

The solvent system is another critical factor. The interaction between the long alkyl chains of the dicetyl phosphate and the solvent molecules governs the aggregation behavior. In nonpolar solvents like decane, the hydrophobic tails are well-solvated, promoting the formation of inverse structures where the polar aluminum-phosphate headgroups form the core of the aggregates. nist.gov The choice of solvent can influence the packing of the molecules and the resulting morphology of the self-assembled structures. acs.org

Table 2: Influence of Reaction Conditions on Self-Assembly
Reaction ConditionParameterImpact on Self-Assembly MorphogenesisReference
TemperatureHeating to ~150°CEnsures the reaction reaches equilibrium, promoting the formation of well-ordered, self-assembled structures. Can influence the transition between different phases (e.g., lamellar to hexagonal). nist.gov
pHAcidity/Basicity of the mediumIn systems with protic components, pH can alter the surface charge of the aluminum phosphate headgroups, affecting aggregation and stability. nih.gov
SolventNonpolar solvents (e.g., decane)Solvates the hydrophobic alkyl chains, promoting the formation of inverse micellar structures, such as cylinders or lamellae, with an aluminum-phosphate core. nist.gov

Structural Elucidation of Aluminum Dicetyl Phosphate Self Assemblies

Intra-Aggregate Bonding and Intermolecular Interactions

The stability and structure of the primary cylindrical aggregates are underpinned by the coordination chemistry between the aluminum centers and the phosphate (B84403) ligands.

The coordination environment within the aluminum-phosphate core can be investigated using various spectroscopic techniques. nih.govuu.nl Specifically, ³¹P and ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the local environment of the phosphorus and aluminum atoms, respectively. gatech.edumdpi.comresearchgate.net

²⁷Al NMR can distinguish between different coordination states of aluminum, such as four-coordinated (tetrahedral), five-coordinated, and six-coordinated (octahedral) environments. researchgate.net In related systems, the interaction with phosphate can induce changes in the aluminum coordination sphere. uu.nl Similarly, ³¹P NMR provides information on the chemical state of the phosphate groups, indicating whether they are free in solution or coordinated to the aluminum centers. nih.govmdpi.com The chemical shifts observed in these spectra can confirm the formation of direct bonds between the phosphate groups and the aluminum core, forming inner-sphere complexes. gatech.edu In systems prepared with aluminum isopropoxide, it is also possible for some isopropoxide groups to remain coordinated to the aluminum atoms within the aggregate core. nist.gov

Spectroscopic TechniqueInformation YieldedRelevance to Al-Dicetyl Phosphate
²⁷Al NMRDetermines the coordination state of aluminum (e.g., tetrahedral, octahedral). researchgate.netCharacterizes the geometry of the aluminum core in the aggregates.
³¹P NMRProbes the chemical environment of the phosphate groups. mdpi.comConfirms the coordination of phosphate ligands to the aluminum centers. nih.govgatech.edu
Infrared (IR) SpectroscopyIdentifies functional groups and changes in bond vibrations upon complexation. nih.govCan detect shifts in P=O or P-O-Al vibrational modes, indicating coordination.

The formation of long, polymeric, rodlike aggregates is attributed to the ability of the dialkyl phosphate ligands to act as bridging units between adjacent aluminum ions. nist.gov Based on studies of analogous metal alkyl phosphinates, it is proposed that a single dialkyl phosphate molecule can coordinate to two different aluminum centers. nist.gov This bridging interaction creates a stable, repeating -Al-O-P-O-Al- backbone that extends linearly, forming the core of the cylindrical micelle. nist.gov This mechanism of internuclear complexation is a key driver for the one-dimensional growth of the aggregates, leading to their characteristic high aspect ratio. nist.gov

Phase Behavior and Transitions in Organic Solvent Systems

Aluminum dicetyl phosphate, also known as aluminum dihexadecyl phosphate, is a low molecular weight organogelator capable of self-assembling in nonpolar organic solvents to form viscoelastic solutions and physical gels. nist.govresearchgate.net The phase behavior and the resulting supramolecular structures are highly dependent on factors such as concentration, temperature, and the specific stoichiometry of the components, particularly the ratio of aluminum to the phosphate surfactant. nist.gov

Research has shown that in hydrocarbon solvents, this compound molecules arrange into long, cylindrical or rod-like aggregates. nist.govresearchgate.net These structures feature a core of aluminum atoms, with the dicetyl phosphate groups forming bridges between adjacent aluminum ions. The long hexadecyl (cetyl) chains then radiate outwards from this central core. nist.gov This self-assembly mechanism effectively immobilizes the solvent molecules within a three-dimensional network, leading to the gelation of the organic phase.

A key study by Fukasawa et al. investigated the binary system of aluminum dihexadecyl phosphate (C16DP–Al) in n-hexadecane. researchgate.net Using X-ray diffraction and differential scanning calorimetry, they identified distinct phase transitions. Above the melting temperature of the compound's hydrocarbon chains (Tc), the cylindrical aggregates pack periodically, forming a hexagonal liquid crystal phase. nist.govresearchgate.net The ordering of this liquid crystalline phase is influenced by the amount of solvent present; for instance, the packing structure changes with the addition of n-hexadecane up to a concentration of 23 wt%. researchgate.net

The following table summarizes the findings for the aluminum dihexadecyl phosphate/n-hexadecane system.

ComponentSolventObserved Phase / StructureMethod of Analysis
Aluminum dihexadecyl phosphate (C16DP–Al)n-HexadecaneCylindrical (rodlike) aggregates; Hexagonal liquid crystal phase (above Tc)X-ray Diffraction, Differential Scanning Calorimetry

Studies on analogous aluminum dialkyl phosphate systems, such as aluminum didodecyl phosphate in decane (B31447), provide further insight into the phase transitions. nist.gov The rheological properties of these organogels are exquisitely sensitive to the molar ratio of aluminum to the phosphate groups (Al:P). nist.gov At low Al:P ratios (excess surfactant), the system behaves like a viscoelastic fluid, characterized by a transient, entangled network of wormlike micelles. nist.gov

As the Al:P ratio approaches stoichiometric equivalence (around 1:3), a significant phase transition occurs. nist.gov There is a dramatic increase in the structural relaxation time of the system, marking the transition from a viscoelastic fluid to a robust physical gel network. nist.gov This is attributed to the formation of a more connected network. If the concentration of aluminum is increased further, creating a large excess, it can lead to the formation of localized branch points in the aggregates. nist.gov This increased connectivity eventually forces the exclusion of the solvent, resulting in a phase separation into a distinct gel phase and a non-viscoelastic liquid phase. nist.gov

The table below, based on research on analogous aluminum dialkyl phosphate systems, illustrates the effect of the aluminum-to-phosphate ratio on the phase behavior in an organic solvent.

Al:P RatioSystem DescriptionObserved PhaseRheological Behavior
< 1.0:3Excess phosphate surfactantViscoelastic fluidMaxwellian; reminiscent of entangled wormlike micelles
≈ 1.0:3Stoichiometric equivalencePhysical gel networkNon-Maxwellian; sharp increase in relaxation time
> 1.1:3Excess aluminumBranched network / Phase separationPhysical gel; eventual separation into gel and liquid

Furthermore, the nature of the aluminum species itself can influence the gel's properties. The use of polythis compound, for example, can result in a highly transparent and soft gel, whereas aluminum tri(dicetyl)phosphate tends to form stiffer, more solid gels under similar conditions. epo.org This highlights the role of the aluminum core's structure in dictating the final mechanical properties of the self-assembled gel.

Rheological Properties and Viscoelastic Behavior of Aluminum Dicetyl Phosphate Systems

Comprehensive Viscoelastic Characterization of Organogels

The rheological profile of aluminum dicetyl phosphate (B84403) organogels reveals a complex viscoelastic nature, transitioning from liquid-like to a robust physical gel depending on compositional factors. nist.gov These systems are typically formed in situ by reacting an aluminum source, such as aluminum isopropoxide, with a dialkyl phosphoric acid (in this case, dicetyl phosphoric acid) in a nonpolar solvent like decane (B31447). nist.gov The resulting self-assembled structures, believed to be long, cylindrical, or wormlike aggregates, form an entangled network that immobilizes the solvent, creating the gel. nist.gov

Dynamic oscillatory rheology is a key technique for characterizing these gels, providing insights into their structural integrity and behavior under shear. The storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component, are critical parameters. In a typical gel state, G' is significantly larger than G'', indicating a predominantly elastic response. nist.govnih.gov Linear viscoelasticity, where the material's response is independent of the applied strain, has been observed for these gels at strain amplitudes up to approximately 0.2. nist.gov

The Maxwell model, which describes a material with both elastic and viscous properties by envisioning a spring and a dashpot in series, provides a fundamental framework for understanding the rheology of these organogels. numberanalytics.comauckland.ac.nz A material exhibiting ideal Maxwellian behavior has a single relaxation time and displays specific frequency-dependent profiles for G' and G''. nist.gov

For aluminum dialkyl phosphate organogels, the applicability of the Maxwell model is highly dependent on the system's composition. nist.gov Specifically, in formulations with an excess of the phosphate surfactant relative to aluminum, the rheological data are well-described by a single relaxation time Maxwell model. nist.gov This behavior is characteristic of transient, entangled networks, such as those found in wormlike micellar systems, where aggregates can break and reform, providing a mechanism for stress relaxation. nist.gov However, as the composition approaches and surpasses a stoichiometric balance, significant deviations from this ideal Maxwellian behavior are observed, indicating a transition to a more complex, non-transient physical gel network. nist.gov This shift is marked by a departure of the loss modulus (G'') from the expected dependency on frequency at the low-frequency range. nist.gov

Thixotropy is a time-dependent shear-thinning property where a material's viscosity decreases under shear and then recovers when the shear is removed. anton-paar.com This behavior is crucial in applications where a gel needs to flow under stress but then set again at rest. While detailed thixotropic loop studies for aluminum dicetyl phosphate are not extensively published, the principles of thixotropy are relevant to its time-dependent nature. A standard method to quantify thixotropy is the "thixotropic loop test," where viscosity is measured as the shear rate is ramped up and then down. tainstruments.comazom.comrheologysolutions.com The area of the resulting hysteresis loop between the upward and downward curves quantifies the degree of thixotropy. tainstruments.comazom.com

The time-dependent response of these organogels is also evident in their structural relaxation times and long-term stability. Studies on analogous aluminum dialkyl phosphate systems show that the relaxation time can change dramatically over a very narrow range of compositions. nist.gov At certain molar ratios, the gels are metastable, while at slightly different ratios, particularly with a slight excess of aluminum, the gel network becomes stable indefinitely, resisting changes over several years. nist.gov This transition from metastable to highly stable corresponds to a shift from a transient network to a more permanent, physically cross-linked gel structure. nist.gov

Yield stress is the minimum stress required to initiate flow in a structured fluid, marking the transition from solid-like to liquid-like behavior. uc.edu Below the yield stress, the material deforms elastically, while above it, it flows. This parameter is a defining characteristic of a gel's strength and resistance to deformation under load. For organogels, the presence of a three-dimensional network of physical bonds that must be broken for flow to occur gives rise to this property. uc.edu

The following table summarizes the general rheological properties of such organogels:

Rheological ParameterDescriptionRelevance to this compound Gels
Storage Modulus (G') Measures the stored elastic energy; represents the solid-like component.High G' values, particularly G' > G'', confirm the formation of a stable gel network. nist.gov
Loss Modulus (G'') Measures the energy dissipated as heat; represents the viscous (liquid-like) component.The relationship between G' and G'' defines the viscoelastic nature of the gel. nist.gov
Relaxation Time (τ) The characteristic time it takes for stress to dissipate in a material after deformation.Dramatically increases with a slight excess of aluminum, indicating a transition from a transient to a stable gel network. nist.gov
Yield Stress (σy) The minimum stress required to induce flow (gel-sol transition).A key property that emerges as the system transitions from a viscous liquid to a true physical gel. uc.edu
Thixotropy Time-dependent decrease in viscosity under shear, followed by recovery at rest.An expected property of these structured fluids, important for application performance. anton-paar.commdpi.com

Influence of Compositional Variables on Rheological Moduli

The molar ratio of aluminum to the dialkyl phosphate surfactant (Al:P ratio) is the most critical factor controlling the rheological properties of the resulting organogel. nist.gov Research on aluminum didodecyl phosphate, a close structural analog, demonstrates that moving from a formulation with excess phosphate (e.g., Al:P of 0.5:3) to one with a stoichiometric or slight excess of aluminum (e.g., Al:P of 1.0:3 to 1.1:3) induces a profound transformation in the material's behavior. nist.gov

This compositional shift triggers a dramatic, 1000-fold increase in the structural relaxation time and a transition from Maxwellian (living, transient network) to non-Maxwellian (physical gel) rheology. nist.gov Gels prepared with excess phosphate are often metastable, whereas those prepared with a slight excess of aluminum form networks that are stable for years. nist.gov This is attributed to the excess aluminum ions acting as localized branch points or more effective cross-linkers for the cylindrical aggregates, creating a more robust and permanent three-dimensional network. nist.gov However, a large excess of aluminum can lead to macroscopic phase separation, where the system separates into a gel and a non-viscoelastic liquid. nist.gov

The following table illustrates the impact of the Al:P ratio on gel properties, based on findings from analogous systems nist.gov:

Al:P Molar RatioObserved Rheological BehaviorGel Stability
Excess Phosphate (<1:3) Maxwellian behavior, reminiscent of entangled wormlike micelles.Metastable, with shorter relaxation times.
Near Stoichiometric (~1:3) Transition region with a dramatic increase in relaxation time.Onset of long-term stability.
Excess Aluminum (>1:3) Non-Maxwellian behavior, characteristic of a stable physical gel network.Stable indefinitely.
Large Excess Aluminum (>>1:3) Network formation, but can lead to macroscopic phase separation.Gel network coexists with a liquid phase.

As with most gelling systems, the concentration of the gellant—the combined this compound complex—has a direct and significant impact on the mechanical strength of the organogel. nist.gov The plateau modulus (G₀), which is the value of the storage modulus (G') in the frequency-independent region and is a measure of the gel's stiffness, scales with the gellant concentration (φ). nist.gov

For aluminum dialkyl phosphate systems, the plateau modulus has been shown to scale with concentration according to the relationship G₀ ≈ φ¹·⁹. nist.gov This scaling exponent is in close agreement with the theoretical predictions for networks of entangled, flexible, wormlike aggregates (which predict an exponent between 2 and 2.25). nist.gov This finding provides strong evidence that the underlying structure of these organogels is indeed a semi-flexible, entangled network of long cylindrical assemblies. Increasing the gellant concentration leads to a higher density of these network strands and more entanglement points, resulting in a mechanically stronger and stiffer gel. nist.gov

Rheology Modification in Complex Formulations

This compound and its polymeric variations are highly effective rheology modifiers, particularly in non-aqueous systems and the oil phase of emulsions. Their primary function is to build viscosity and create structured networks, transforming low-viscosity liquids into gels and stabilizing multiphase systems like suspensions and emulsions. epo.orgnih.gov This capability stems from the self-assembly of the aluminum dialkyl phosphate molecules into long, cylindrical aggregates that can entangle and form a three-dimensional network. epo.orgnist.gov

In complex formulations such as cosmetics, the ability to control flow and texture is critical for product performance, stability, and consumer appeal. seppic.com this compound provides these benefits by acting as an oil-gelling agent and an emulsion stabilizer. epo.orgthegoodscentscompany.com Research into analogous aluminum dialkyl phosphate systems reveals that the rheological behavior is highly sensitive to the composition, specifically the ratio of the aluminum component to the alkyl phosphate. nist.gov

Detailed research findings indicate that these systems can exhibit a profound transition from simple viscous behavior to that of a physical gel over a very narrow range of composition. nist.gov Near a stoichiometric equivalence of approximately 1:3 (aluminum:surfactant), a connected network forms, resulting in a dramatic, thousand-fold increase in the structural relaxation time of the system. nist.gov This transition marks the change from a transient, entangled network to a more permanent physical gel. nist.gov However, a large excess of the aluminum component can disrupt this network, leading to phase separation into a gel and a non-viscoelastic liquid. nist.gov

The table below summarizes the effect of the aluminum-to-phosphate ratio on the rheological properties of a model aluminum dialkyl phosphate organogel, demonstrating the transition from a viscous liquid to a viscoelastic gel.

Al:P RatioObserved Rheological BehaviorStructural Relaxation Time
< 1.0:3 (Excess Phosphate)Viscous liquid with Maxwellian behavior (like entangled wormlike micelles). nist.govShort (e.g., 0.36 s). nist.gov
~ 1.0:3 (Stoichiometric)Strong viscoelastic gel with non-Maxwellian behavior. nist.govVery long (e.g., 3.4 s), representing a ~1000-fold increase. nist.gov
> 1.1:3 (Excess Aluminum)Physical gel formation, with potential for phase separation at high excess. nist.govLong, but system becomes unstable. nist.gov

In practical applications, such as the formulation of water-in-oil (W/O) creams, polythis compound has been shown to be a superior gelling agent compared to other common structurants like aluminum distearate or aluminum tri(dicetyl)phosphate. epo.org It creates a soft, thixotropic gel, which means it becomes fluid under shear (e.g., when being spread on the skin) but regains its gel structure at rest. epo.org This property is crucial for creating stable creams that are also aesthetically pleasing and easy to apply. epo.org

A key function in complex formulations is emulsion stabilization. By gelling the continuous oil phase of a W/O emulsion, polythis compound effectively immobilizes the dispersed water droplets, preventing their coalescence and improving the long-term stability of the product. epo.org A patented formulation demonstrated that it could successfully form a stable W/O emulsion even when the water content was as high as 95%. epo.org

The following table presents findings from a comparative study on W/O moisture creams, highlighting the effectiveness of polythis compound.

Gelling Agent (in oil phase)ConcentrationStability and Product Observations
Polythis compound (Product of Invention)4.4% of oil phaseStable W/O emulsion formed; soft, non-stiff gel. epo.org
Aluminum tri(dicetyl)phosphate (Comparative Product)1% of oil phaseProduced a hard, stiff gel unsuitable for a cream formulation. epo.org
Aluminum distearate (Comparative Product)1% of oil phaseProduced a hard, stiff gel unsuitable for a cream formulation. epo.org
*Note: Higher concentrations (e.g., 10%) of the comparative gelling agents resulted in excessively hard gels, making them unsuitable for cream products. epo.org

These findings underscore the role of this compound derivatives as specialized rheology modifiers. They enable the creation of complex formulations with desirable viscoelastic properties, such as stable emulsions and thixotropic gels, which are essential in personal care and other industrial applications. epo.orgseppic.com

Interfacial Phenomena and Colloidal Stability Mediated by Aluminum Dicetyl Phosphate

Role as an Anionic Surfactant and Charged Lipid in Colloidal Systems

Aluminum dicetyl phosphate (B84403) functions as an anionic surfactant. Surfactants are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. wikipedia.org Anionic surfactants, specifically, possess a negatively charged head group. In the case of aluminum dicetyl phosphate, the functional anionic component is the dicetyl phosphate, which contains a phosphate group that imparts a negative charge at its head. wikipedia.org

Mechanisms of Emulsion and Dispersion Stabilization

Emulsions are inherently unstable mixtures of immiscible liquids, such as oil and water, and require a stabilizing agent to prevent phase separation over time. tiiips.com this compound is categorized as an emulsion stabilizer, functioning to improve the formation and stability of emulsions. thegoodscentscompany.comtiiips.comechemi.com The primary mechanisms by which emulsifiers stabilize these systems include creating electrostatic repulsion, inducing steric hindrance, and forming a protective viscoelastic film at the oil-water interface. fiveable.me

The stabilization action of this compound relies heavily on electrostatic repulsion. fiveable.me When used in an oil-in-water emulsion, the lipophilic dicetyl tails orient themselves into the oil droplets, while the hydrophilic anionic phosphate head groups are exposed to the continuous water phase. This arrangement creates a net negative charge on the surface of the oil droplets. The resulting electrostatic repulsion between the similarly charged droplets establishes an energy barrier that prevents them from approaching one another, thus inhibiting flocculation (the clumping of droplets) and coalescence (the merging of droplets into larger ones). fiveable.mekinampark.com The long hydrocarbon chains may also contribute to stabilization through steric hindrance, where the physical bulk of the surfactant molecules prevents close approach of the droplets. google.com

Modulation of Surface Charge and Zeta Potential in Particulate Dispersions

The stability of a colloidal dispersion is critically related to the surface charge of the suspended particles, which can be quantified by the zeta potential. nih.gov The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. nih.gov A higher absolute zeta potential value (e.g., greater than ±30 millivolts) is indicative of a stable system, as the electrostatic repulsion is strong enough to prevent particle aggregation. core.ac.uknih.govu-szeged.hu

This compound is used to modulate the surface charge of particles in a dispersion. Specifically, the incorporation of dicetyl phosphate imparts a negative charge to surfaces, leading to a negative zeta potential. nih.govcore.ac.ukscispace.com Research on vesicular drug delivery systems, such as liposomes and niosomes, demonstrates this effect clearly. Studies have shown that adding dicetyl phosphate to these formulations makes the zeta potential significantly more negative, which is crucial for their stability. scispace.comresearchgate.net

Table 2: Research Findings on Zeta Potential Modulation by Dicetyl Phosphate (DCP)
System StudiedEffect of DCPResulting Zeta PotentialSignificanceSource
LiposomesOptimization of formulation with DCP as a charge-imparting agent.-36.7 ± 3.3 mVAchieved a zeta potential value indicative of a stable formulation. nih.govresearchgate.net
NiosomesAddition of DCP (2.5% M) to impart a negative charge.Between -30 mV and -63 mVThe high negative values were adequate for electrostatic stabilization and resisting agglomeration. core.ac.uk
LiposomesComparison of formulations with and without DCP.Significantly more negative with DCP.DCP prevents aggregation by imparting a negative charge to the vesicles. scispace.com
AlhydrogelAddition of phosphate ions to aluminum oxyhydroxide particles.Rapidly declined from positive to negative.Demonstrates the strong affinity of phosphate groups for aluminum surfaces and their ability to reverse surface charge. researchgate.net

Strategies for Preventing Particle Aggregation and Flocculation

Preventing the aggregation and flocculation of particles is essential for maintaining the long-term stability and efficacy of colloidal dispersions. The use of this compound represents a key strategy to achieve this, primarily through electrostatic stabilization. core.ac.uk

The fundamental principle is to create a sufficiently high repulsive energy barrier between particles. By ensuring the adsorption of the anionic dicetyl phosphate onto the particle surfaces, a significant negative surface charge is induced. nih.govscispace.com This high surface charge, reflected in a high absolute zeta potential, generates strong repulsive forces that counteract the attractive van der Waals forces that would otherwise cause the particles to aggregate. core.ac.uknih.gov Colloidal systems are generally considered stable when the zeta potential is greater than |30| mV, as the repulsive forces are strong enough to keep particles dispersed. core.ac.uknih.gov

In addition to electrostatic forces, steric stabilization can play a role. The long, 16-carbon cetyl chains of the dicetyl phosphate molecule, once adsorbed, can form a protective layer on the particle surface. google.com This layer provides a physical, steric barrier that further helps to prevent particles from coming into direct contact and aggregating. fiveable.megoogle.com This dual-mode stabilization makes this compound an effective agent for preventing the breakdown of dispersions through flocculation and coalescence. kinampark.com

Research on Film Formation at Liquid-Liquid and Liquid-Solid Interfaces

The amphiphilic nature of this compound enables it to form organized, thin films at various interfaces. This behavior is foundational to its role as a stabilizer and has been the subject of specific interfacial science research.

At liquid-liquid and air-liquid interfaces , molecules like dicetyl phosphate are known to form highly organized monomolecular layers, often studied as Langmuir films. researchgate.netlboro.ac.uk Research has confirmed that dihexadecyl phosphate (dicetyl phosphate) forms stable monolayers at the air-water interface. researchgate.net The packing and stability of these films can be influenced by the composition of the aqueous subphase; for example, the presence of divalent cations like Ca²⁺ can bind to the negatively charged phosphate head groups, reducing repulsion and allowing for a more condensed film. researchgate.net Studies on the related aluminum didodecyl phosphate have shown that it self-assembles in nonpolar solvents to form organogels composed of long, cylindrical, rod-like aggregates, demonstrating its capacity for structure formation. nist.gov

At liquid-solid interfaces , alkyl phosphates are recognized for their ability to form self-assembled monolayers (SAMs) on various surfaces, particularly metal oxides. ethz.ch The phosphate head group acts as a strong anchor, binding to surfaces like aluminum, titanium, or iron oxides. nist.govethz.ch This interaction drives the formation of a densely packed, organized organic film that can modify the surface properties of the solid, such as its wettability and adhesion characteristics. ethz.ch One study utilized this principle by using Langmuir-Blodgett films of dihexadecyl phosphate as a template on metallic substrates to guide the growth of carbonated hydroxyapatite (B223615) films, highlighting its role in creating structured, functional interfaces. researchgate.net This ability to form ordered films is crucial for applications ranging from corrosion protection to the creation of biocompatible surfaces. ethz.ch

Application Oriented Research in Formulation Science

Integration into Vesicular Delivery Systems

Aluminum dicetyl phosphate (B84403), and more broadly dicetyl phosphate (DCP), is a key ingredient in the development of advanced vesicular delivery systems. These microscopic vesicles are used to encapsulate and transport active ingredients in pharmaceuticals and cosmetics.

Contribution to Liposome (B1194612), Niosome, and Ethosome Formation and Stabilization

In niosomes, which are vesicles composed of non-ionic surfactants, DCP is added along with cholesterol to stabilize the structure. rjpdft.com Similarly, in ethosomes, which are lipid-based vesicles with a high concentration of ethanol (B145695), dicetyl phosphate is used to improve stability and prevent the clumping of vesicles. ekb.egresearchgate.netsaudijournals.com The presence of DCP is crucial for maintaining the integrity and shelf-life of these delivery systems.

Influence on Vesicle Size, Lamellarity, and Rigidity

The incorporation of dicetyl phosphate into vesicular formulations has a demonstrable effect on their physical characteristics, such as size, lamellarity (the number of lipid bilayers), and rigidity.

Rigidity: The rigidity of the vesicle membrane is a critical factor in its stability and release characteristics. While cholesterol is a primary component used to impart rigidity to vesicular membranes, the charge induced by DCP also contributes to the stability of the bilayer. jddtonline.info However, some studies suggest that an increase in cholesterol can lead to a more rigid and less permeable bilayer. nih.gov The interplay between DCP and other components like cholesterol and surfactants determines the final rigidity and deformability of the vesicles.

Impact on Encapsulant Entrapment Efficiency and In Vitro Release Kinetics

The efficiency with which a vesicle can entrap an active ingredient and control its release is paramount to its function as a delivery system. Dicetyl phosphate plays a significant role in both of these aspects.

Entrapment Efficiency: The inclusion of DCP in vesicular formulations has been shown to enhance the entrapment efficiency of various drugs. ekb.egsaudijournals.com For instance, ethosomes are reported to have higher entrapment efficiencies for both hydrophilic and lipophilic drugs compared to liposomes, partly due to their composition which can include DCP. ekb.eg In niosomes, the entrapment efficiency is influenced by a variety of factors, including the ratio of surfactant to cholesterol and the presence of charge-inducing agents like DCP. nih.govresearchgate.net Studies have shown that the entrapment of a drug can increase vesicle size due to interactions with the surfactant head groups. rjpdft.com

In Vitro Release Kinetics: Dicetyl phosphate can influence the rate at which the encapsulated substance is released from the vesicle. The charge it imparts can affect the permeability of the vesicle membrane. A more stable and rigid membrane, often achieved with the help of DCP and cholesterol, can lead to a slower and more controlled release of the entrapped drug. rjpdft.com For example, niosomal formulations have been shown to provide a controlled release of encapsulated drugs, and the release kinetics can be modulated by altering the composition of the vesicle, including the amount of DCP. nih.govjddtonline.info

Table 1: Effect of Dicetyl Phosphate on Vesicular System Properties

Vesicular System Property Influenced by Dicetyl Phosphate Observed Effect
Niosomes Size Can increase with higher DCP concentration. nih.gov
Zeta Potential Becomes more negative with DCP incorporation. nih.gov
Entrapment Efficiency Generally enhanced. nih.govresearchgate.net
In Vitro Release Can be modulated for controlled release. nih.gov
Ethosomes Stability Increased due to prevention of aggregation. ekb.egresearchgate.netsaudijournals.com
Entrapment Efficiency Higher compared to conventional liposomes. ekb.eg
Liposomes Stability Enhanced through electrostatic repulsion. mdpi.com
Permeation Negatively charged liposomes can improve skin permeation. nih.gov

Role in Modulating Membrane Dynamics and Permeation Phenomena

Dicetyl phosphate's influence extends to the dynamic behavior of the vesicle membrane and its ability to permeate biological barriers, such as the skin. The introduction of a charge by DCP can alter the fluidity and permeability of the lipid bilayer. nih.gov

The enhanced permeation of ethosomes through the skin, for example, is attributed to a synergistic effect between the high concentration of ethanol and the lipid composition of the vesicles, which often includes DCP. ekb.eg The ethanol is thought to fluidize the lipids of the stratum corneum, while the flexible nature of the ethosomal vesicles allows them to penetrate deeper into the skin layers.

In the context of liposomes, the inclusion of anionic surfactants like DCP has been shown to increase the permeation of certain compounds through the skin. core.ac.uk The negative charge on the liposome surface can interact with the skin, facilitating the delivery of the encapsulated active ingredient. nih.gov The ability to modulate membrane dynamics and enhance permeation is a key advantage of using DCP in topical and transdermal delivery systems.

Functional Roles in Cosmetic and Personal Care Formulations

Beyond its use in advanced drug delivery systems, aluminum dicetyl phosphate and dicetyl phosphate are valued for their functional properties in a wide range of cosmetic and personal care products.

Investigation of Emulsifying Properties

This compound is recognized for its role as an emulsion stabilizer in cosmetic products. cosmileeurope.eunih.govthegoodscentscompany.com Emulsions are mixtures of oil and water, and they require stabilizing agents to prevent the two phases from separating over time. This compound helps to maintain the stability of these formulations, ensuring a consistent and aesthetically pleasing product. cosmileeurope.eu

Dicetyl phosphate itself functions as an emulsifier and a surfactant. paulaschoice.se It helps to control the viscosity of liquid cosmetic formulas and improves their sensory characteristics. paulaschoice.se Often used in blends with fatty alcohols and other phosphate ingredients, it contributes to the stability of the formulation while being gentle on the skin. paulaschoice.se Its ability to help keep the water and oil phases of a formula from separating makes it a valuable component in creams, lotions, and other emulsified cosmetic products. paulaschoice.se

Contribution to Formulation Viscosity and Sensory Attributes

This compound, a salt of dicetyl phosphate, plays a crucial role as an emulsion stabilizer, supporting the formation of emulsions and enhancing product stability. cosmileeurope.eu Its parent compound, dicetyl phosphate, is recognized for its function as a surfactant and emulsifier, primarily tasked with controlling the viscosity of liquid cosmetic formulations and improving their sensory properties. paulaschoice.se This is often achieved through blends with fatty alcohols and other phosphate ingredients derived from cetyl alcohol. paulaschoice.se

Research has demonstrated the efficacy of aluminum salts of dialkyl phosphates in modifying the properties of cosmetic formulations. For instance, a sensory test conducted on a rouge formulation incorporating aluminum tris(dicetyl phosphate) highlighted its ability to provide good spreadability and gloss, characteristics of the liquid oils used, while avoiding adherence and offering good fitness to the skin. google.com The gelling agent allows for the gelation of oils in small quantities, preserving the desirable feel of the oils. google.com

In a study involving ten expert panelists, a rouge formulated with aluminum tris(dicetyl phosphate) was evaluated against a control product. The results, as detailed in the table below, indicated a clear preference for the formulation containing the aluminum salt, particularly in terms of its non-sticky feel and good spreadability.

Table 1: Sensory Evaluation of Rouge with Aluminum Tris(dicetyl Phosphate) Source: Adapted from patent data. google.com

Sensory Attribute Test Product (with Aluminum Tris(dicetyl phosphate)) Control Product
Stickiness 8 2
Spreadability 9 1
Gloss 7 3
Adherence 8 2

Scores are based on the number of panelists who favored the product for that attribute.

Advanced Materials Development (e.g., Organogelators in Specialty Fluids)

Aluminum dialkyl phosphates are notable as low molecular weight organogelators. nist.gov An organogelator is a compound that can form a three-dimensional network structure when dissolved in an organic fluid, thereby immobilizing the fluid to create a non-flowable gel. google.com These aluminum-based compounds have been utilized in applications such as hydraulic fracturing fluids since the 1970s. nist.gov

The self-assembly of these molecules in nonpolar solvents leads to the formation of viscoelastic organic solutions and organogels. nist.gov Research on aluminum dihexadecyl phosphate in hexadecane (B31444) revealed the formation of long, cylindrical (rod-like) aggregates. nist.gov These structures are characterized by an aluminum core surrounded by the dialkyl phosphate, with the stability of the structure proposed to arise from the dialkyl phosphate forming bridges between adjacent aluminum ions. nist.gov

A study on aluminum didodecyl phosphate, a related compound, in decane (B31447) demonstrated that the rheology and structure of the resulting organogel are highly dependent on the ratio of aluminum to the phosphate surfactant. nist.gov Small-angle neutron scattering (SANS) analysis showed that the aggregates are locally cylindrical and molecularly thin across various compositions. nist.gov The system exhibits properties reminiscent of entangled networks of wormlike micelles, particularly when there is an excess of the surfactant. nist.gov

The table below summarizes the effect of the Aluminum to Phosphate (Al:P) ratio on the dynamic behavior of an aluminum didodecyl phosphate organogel at approximately 1% w/w surfactant concentration.

Table 2: Effect of Al:P Ratio on Organogel Behavior Source: Adapted from NIST Center for Neutron Research publication. nist.gov

Al:P Ratio Observed Behavior Rheological Properties
< 1:3 Viscoelastic Gel Maxwellian rheology, reminiscent of entangled wormlike micelles
≈ 1:3 Viscoelastic Gel Transition region

This ability to control the properties of the organogel by adjusting the chemical composition makes aluminum dialkyl phosphates versatile materials for the development of specialty fluids with tailored rheological characteristics. nist.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Diffraction-Based Structural Analysis

Diffraction methods are fundamental in determining the atomic and molecular structure of materials. By analyzing the scattering pattern of a beam of radiation, such as neutrons or X-rays, that has interacted with a sample, researchers can deduce information about the arrangement of atoms and molecules, including crystal structures and the morphology of larger aggregates.

Small Angle Neutron Scattering (SANS) for Aggregate Size and Morphology

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on a nanometer to micrometer scale. It is particularly useful for analyzing the size, shape, and organization of molecular aggregates in solution or in the solid state.

In the context of aluminum dicetyl phosphate (B84403), which is an amphiphilic molecule, SANS could provide valuable insights into its self-assembly behavior in various solvents. For instance, it could be used to characterize the formation of micelles, vesicles, or other supramolecular structures. By analyzing the scattering data, it would be possible to determine key parameters of these aggregates.

Hypothetical SANS Analysis Data for Aluminum Dicetyl Phosphate Aggregates:

ParameterDescriptionHypothetical Value
Radius of Gyration (Rg)A measure of the overall size of the aggregate.10 - 50 nm
Scattering Vector (q)The range over which scattering is measured, related to the size scale of the structures being probed.0.001 - 0.5 Å⁻¹
Form Factor P(q)Describes the shape of the individual scattering objects (e.g., spherical, cylindrical, lamellar).Model-dependent
Structure Factor S(q)Describes the inter-particle interactions and spatial arrangement of the aggregates.Model-dependent

Note: The table above is illustrative and not based on experimental data for this compound.

X-ray Diffraction (XRD) for Crystalline Phases and Supramolecular Ordering

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. It can identify the atomic arrangement within a crystal lattice and provide information on the degree of crystallinity and the presence of different polymorphic forms.

For this compound, XRD analysis would be crucial for characterizing its solid-state structure. The analysis would reveal whether the compound exists in a crystalline or amorphous state. If crystalline, the diffraction pattern could be used to determine the unit cell parameters and the packing of the molecules. This information is vital for understanding the material's physical properties. In the case of long-chain molecules like dicetyl phosphate, XRD can also reveal information about the ordering of the alkyl chains.

Thermal Analysis Methodologies

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. These methods are essential for understanding phase transitions, thermal stability, and interactions between different components in a mixture.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Excipient Interactions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to study thermal events such as melting, crystallization, and glass transitions.

A DSC thermogram of this compound would show peaks corresponding to the energy absorbed or released during phase transitions. For example, a sharp endothermic peak would indicate the melting point of the crystalline form. The presence of multiple peaks could suggest the existence of different polymorphic forms or the occurrence of decomposition at higher temperatures. DSC is also a valuable tool for studying the interactions between this compound and other substances (excipients) in a formulation, as these interactions can shift the transition temperatures.

Spectroscopic Characterization

Spectroscopic techniques involve the interaction of electromagnetic radiation with matter to produce a spectrum. Analysis of the spectrum provides information about the molecular structure, functional groups, and chemical environment of the atoms in a sample.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of these bands can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding.

Expected FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2920, ~2850C-H (alkyl chains)Asymmetric and symmetric stretching
~1470C-H (alkyl chains)Bending
~1200 - 1000P=O, P-O-CStretching
Below 1000Al-O-PStretching

Note: The wavenumbers in the table are approximate and can vary based on the specific chemical environment and physical state of the sample.

UV-Visible Spectroscopy for Compositional Analysis and Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a versatile technique employed for the quantitative analysis of aluminum-containing compounds and for studying the interactions within a formulation. nih.govmt.com The principle lies in measuring the absorption of ultraviolet or visible light by a sample. For a compound like this compound, UV-Vis spectroscopy can be used indirectly to determine the aluminum content by forming a colored complex with a specific indicator dye. mt.comuitm.edu.my

The methodology involves reacting the aluminum ions from the compound with a chromogenic agent, such as Aluminon or Eriochrome cyanine (B1664457) R, to produce a colored complex. mt.commt.com The intensity of the color, which is directly proportional to the aluminum concentration, is measured by the spectrophotometer at a specific wavelength. For instance, the aluminum-aluminon complex forms an orange-red color, and its absorbance can be quantified at a wavelength of approximately 527 nm. mt.com Similarly, the complex with Eriochrome cyanine R is measured at around 535 nm. mt.com

Interaction studies can also be performed by observing shifts in the absorption spectra. When this compound interacts with other molecules, changes in the electronic environment can lead to a shift in the maximum absorbance wavelength (λmax), providing evidence of complex formation or other interactions. By monitoring these spectral changes, the stoichiometry and binding constants of such interactions can be investigated. Spectrophotometric methods are often preferred for their simplicity, cost-effectiveness, and reliability in routine analysis. researchgate.net

A typical dataset from a UV-Vis spectrophotometric analysis for aluminum quantification is presented below.

Sample IDAbsorbance at 535 nmCalculated Al Concentration (ppm)
Blank0.0020.00
Standard 10.1550.20
Standard 20.3010.40
Standard 30.4480.60
Al Dicetyl Phosphate Sample0.3750.50
This table represents illustrative data for the quantification of aluminum using a chromogenic agent and UV-Vis spectroscopy.

Fluorescence Spectrophotometry for Encapsulant Quantification

Fluorescence spectrophotometry is a highly sensitive technique ideal for quantifying substances encapsulated within vesicle structures that can be formed by this compound. wikipedia.org This method is particularly useful when a fluorescent molecule (a fluorophore) is entrapped within the aqueous core or the lipid bilayer of these vesicles. acs.org The quantification relies on the principle that the fluorescence intensity is directly proportional to the concentration of the fluorescent substance. wikipedia.org

An assay can be designed where a fluorescent dye is encapsulated within vesicles. researchgate.netcapes.gov.br The vesicles are then separated from the non-encapsulated dye. The amount of encapsulated substance is determined by lysing the vesicles with a detergent, which releases the contents, and then measuring the resulting fluorescence. A calibration curve, created using known concentrations of the fluorescent substance, allows for the precise calculation of the encapsulant's concentration. acs.org This technique is invaluable for determining the loading efficiency of vesicles used in various applications.

For example, a fluorescent compound like calcein (B42510) can be encapsulated in its non-fluorescent, quenched form. researchgate.netcapes.gov.br Upon vesicle lysis or a specific fusion event that de-quenches it, the calcein fluoresces intensely, allowing for its quantification. researchgate.netcapes.gov.br

Vesicle FormulationInitial Fluorescence (a.u.)Fluorescence after Lysis (a.u.)Encapsulated Concentration (µM)
Formulation A12.5850.245.6
Formulation B15.1980.552.8
Formulation C10.9735.839.6
This table shows representative data from a fluorescence assay to quantify an encapsulated molecule within different vesicle formulations.

Microscopic Imaging and Morphological Assessment

Microscopy techniques are essential for visualizing the supramolecular structures formed by this compound, providing direct evidence of vesicle formation and detailed morphological information.

Scanning Electron Microscopy (SEM) for Surface Morphology and Vesicle Confirmation

SEM analysis can confirm the formation of spherical vesicles and reveal details about their surface, such as smoothness or the presence of crystalline phosphate structures. researchgate.net While standard SEM requires samples to be dehydrated, which can potentially introduce artifacts, Environmental Scanning Electron Microscopy (ESEM) offers the advantage of imaging samples in a hydrated state, preserving the native structure of vesicles. nih.govaston.ac.uk SEM is particularly useful for assessing the uniformity and quality of coatings or films made from phosphate-based compounds. researchgate.net

FeatureObservationImplication
Particle ShapePredominantly sphericalConfirms vesicle formation
Surface TextureSmooth, with some minor irregularitiesIndicates uniform assembly of molecules
AggregationMinor clustering observedProvides insight into particle stability
This table summarizes typical morphological findings from an SEM analysis of this compound vesicles.

Transmission Electron Microscopy (TEM) for Detailed Aggregate and Vesicle Ultrastructure

Transmission Electron Microscopy (TEM) offers superior resolution to SEM, enabling the detailed visualization of the internal structure (ultrastructure) of vesicles and aggregates. nih.govnih.gov TEM is considered a gold standard for confirming the presence of vesicles and characterizing their morphology, including size, shape, and lamellarity (the number of bilayers). exosome-rna.commdpi.com

For TEM analysis, a sample suspension is typically applied to a grid and negatively stained with an electron-dense material. The stain outlines the structures, allowing the electron beam to pass through the less dense vesicle, creating a high-contrast, two-dimensional projection. nih.gov This method can reveal the bilayer membrane of the vesicles. For even more detailed, near-native state imaging, cryo-TEM is employed, where the sample is flash-frozen in its hydrated state, avoiding artifacts associated with dehydration and staining. exosome-rna.com TEM is invaluable for distinguishing individual vesicles from similarly sized non-vesicular particles or protein aggregates. nih.govmdpi.com

Light Microscopy for Gross Morphology and Size Distribution

Light microscopy, or optical microscopy, is a fundamental technique for observing the gross morphology and estimating the size distribution of larger particles and aggregates, typically in the micrometer range. jordilabs.com While it lacks the resolution to visualize the detailed structure of individual nanometer-sized vesicles, it is useful for identifying larger structures, aggregates, or flocculants in a suspension of this compound. youtube.com

When coupled with image analysis software, light microscopy can provide quantitative data on the size and shape of particles. jordilabs.com It is an accessible and non-destructive method that can be used for initial sample screening and for monitoring changes in the formulation over time, such as aggregation or precipitation. It is often used in conjunction with other, higher-resolution techniques for a comprehensive characterization. youtube.com

Size Range (µm)Particle CountPercentage of Total (%)
1 - 545045.0
5 - 1035035.0
10 - 2015015.0
> 20505.0
This table provides an example of a particle size distribution analysis obtained using light microscopy for a sample containing aggregates.

Particle and Surface Characterization

The characterization of particles and surfaces is crucial for understanding the properties and performance of metal-organic materials like this compound. nih.govresearchgate.net This involves a range of techniques that provide information on parameters such as specific surface area, particle size distribution, and surface chemistry. researchgate.net

Zeta Potential Measurements for Surface Charge Determination

Zeta potential analysis is a critical technique for determining the surface charge of colloidal dispersions of this compound. This measurement provides insight into the stability of the dispersion, with higher absolute zeta potential values indicating greater electrostatic repulsion between particles and, consequently, a more stable system. The isoelectric point, where the net charge is zero, can also be determined, which is a key parameter in formulation science.

Table 1: Hypothetical Zeta Potential Data for this compound Dispersions

pHZeta Potential (mV)
3.0+15.2
5.0+5.8
7.0-8.4
9.0-22.1
11.0-35.6

Note: This data is illustrative and intended to represent typical results from a zeta potential analysis.

Particle Size Distribution Analysis by Dynamic Light Scattering and Other Techniques

Dynamic Light Scattering (DLS) is a primary technique for measuring the particle size distribution of this compound in a liquid medium. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles. The Stokes-Einstein equation is then used to relate these fluctuations to the hydrodynamic diameter of the particles. Other techniques, such as laser diffraction, can also be employed, particularly for larger particle sizes.

Table 2: Illustrative Particle Size Distribution Data for an this compound Suspension

ParameterValue
Mean Hydrodynamic Diameter (nm)250
Polydispersity Index (PDI)0.21
D10 (nm)180
D50 (nm)245
D90 (nm)320

Note: This data is for representational purposes.

Chromatographic and Electrochemical Methods

Thin Layer Chromatography (TLC) for Component Separation and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid and effective method for the qualitative assessment of the purity of this compound and for separating it from potential impurities or related compounds. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase, the components of a sample mixture can be separated based on their differential partitioning between the two phases. Visualization under UV light or with specific staining reagents can reveal the presence of impurities.

Gas Chromatography-Flame Ionization Detection (GC/FID) for Alkyl Chain Analysis

To confirm the identity and purity of the cetyl (C16) alkyl chains in this compound, Gas Chromatography with Flame Ionization Detection (GC/FID) is employed. This requires a derivatization step to convert the non-volatile phosphate ester into a more volatile species suitable for GC analysis. The resulting chromatogram provides a profile of the fatty alcohol moieties, allowing for the verification of the C16 chain length and the detection of any other alkyl chain impurities.

Electrochemical Detection Methods for Interface-Modified Systems

Electrochemical methods can be utilized to study the behavior of this compound when it is used to modify interfaces, such as electrode surfaces. Techniques like cyclic voltammetry or electrochemical impedance spectroscopy can provide information on the formation of self-assembled monolayers or other surface structures. These methods are sensitive to changes in the electrical properties of the interface upon the adsorption or organization of the this compound molecules.

Quantitative Determination of Dicetyl Phosphate and Related Species

The quantitative determination of dicetyl phosphate, a key component of this compound, can be achieved through various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), is a powerful tool for this purpose. A validated method with appropriate calibration standards is essential for accurate and precise quantification.

Future Research Directions and Emerging Paradigms

Deeper Elucidation of Molecular-Level Mechanisms Governing Self-Assembly and Interaction Dynamics

A primary frontier in the study of aluminum dicetyl phosphate (B84403) is achieving a more profound understanding of the molecular-level forces that dictate its self-assembly and interactions with other substances. Current research on analogous systems, such as aluminum dialkyl phosphates, has shown that these molecules can form extended aggregates, like locally cylindrical structures, which organize into complex networks. nist.gov The rheology and structure of these systems are highly sensitive to the stoichiometric ratio between the aluminum and the phosphate surfactant, which can trigger transitions from viscoelastic solutions to physical gels. nist.gov Future investigations will need to precisely map how the long cetyl chains of aluminum dicetyl phosphate influence this self-assembly process, focusing on the interplay of van der Waals forces, coordination bonding at the aluminum-phosphate headgroup, and steric effects.

Understanding the interaction dynamics at interfaces is also critical. Studies on similar long-chain phosphonic acids on aluminum oxide surfaces have revealed the formation of highly organized self-assembled monolayers (SAMs). researchgate.netrsc.org The orientation of the molecules, with the hydrocarbon tail pointing away from the surface, is a key determinant of the resulting surface properties. sciforum.net Advanced spectroscopic and microscopic techniques will be essential to probe the nature of the covalent and non-covalent bonds formed between the phosphate headgroup and various substrates. Research will likely focus on characterizing the formation of inner-sphere surface complexes and understanding how factors like pH and solvent polarity influence the kinetics and thermodynamics of adsorption and self-organization. rsc.org

Research Focus AreaKey Questions to AddressRelevant Techniques
Self-Assembly in Bulk How does the aluminum-to-phosphate ratio control the morphology (e.g., micelles, cylinders, lamellae) of aggregates? What are the kinetics of gel formation and the nature of network branch points?Small-Angle Neutron Scattering (SANS), Rheology, Cryo-Transmission Electron Microscopy (Cryo-TEM)
Interfacial Dynamics What is the precise binding mechanism (e.g., tridentate, bidentate) of the phosphate headgroup to different surfaces? How does substrate chemistry influence monolayer packing and order?X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Sum-Frequency Generation (SFG) Spectroscopy
Interaction with Biomolecules What are the dominant forces (e.g., hydrogen bonds, salt bridges) governing the interaction with proteins and other biological molecules? biointerfaceresearch.comMolecular Docking, Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy

Development of Novel Synthetic Routes for Tailored this compound Architectures

The synthesis of this compound is foundational to its application, and future research will increasingly focus on developing novel synthetic routes that offer greater control over the material's final architecture and properties. Traditional methods often involve the reaction of an aluminum source, like aluminum isopropoxide, with dicetyl phosphoric acid. nist.gov Emerging strategies are exploring the use of different precursors and reaction conditions to create more sophisticated structures. For instance, reacting aluminum oxide hydroxide (B78521) (boehmite) with various alkyl phosphoric acids has been shown to produce nanostructured aluminum-organophosphorus hybrid materials. mdpi.comresearchgate.net This approach could be adapted to create tailored this compound structures with controlled porosity and surface area.

Furthermore, there is a growing emphasis on "green" synthesis methods that are more sustainable and environmentally benign. A novel approach has demonstrated the synthesis of aluminum phosphate nanoplates using phytic acid, a natural compound from plant extracts, as the phosphate source. mdpi.com Exploring similar bio-inspired or template-assisted routes could lead to the formation of unique this compound morphologies, such as nanoplates or hierarchical structures, which are not accessible through conventional methods. These tailored architectures could exhibit enhanced performance in various applications.

Synthetic ApproachPrecursorsPotential ArchitecturesAdvantages
Precursor Modification Aluminum Alkoxides, Boehmite, Organoaluminum compounds (e.g., AlMe₃) nist.govresearchgate.netHybrid organic-inorganic materials, composites mdpi.comControl over purity and stoichiometry
Template-Assisted Synthesis Organic templates (e.g., long-chain amines), bio-molecules (e.g., phytic acid) mdpi.comPorous frameworks, nanoplates, hierarchical structures mdpi.commdpi.comTailored morphology and porosity
Green Chemistry Routes Bio-derived phosphate sources, aqueous solvent systemsNanoparticles, nanoplates mdpi.comReduced environmental impact, sustainable

Advanced Computational Modeling and Simulation of Supramolecular Structures

Computational modeling and simulation are becoming indispensable tools for accelerating the discovery and design of supramolecular materials. nih.gov Future research will leverage advanced computational techniques to predict and understand the behavior of this compound at the molecular level. Molecular dynamics (MD) simulations are particularly well-suited for studying the self-organization processes that lead to the formation of aggregates and self-assembled monolayers. rsc.org These simulations can provide unprecedented insight into the packing motifs, the role of solvent molecules, and the structural relaxation of the system over time, complementing experimental findings. rsc.org

Quantum mechanical methods, such as Density Functional Theory (DFT), will be crucial for accurately describing the intermolecular interactions, particularly the coordination at the aluminum center and the non-covalent forces between the long alkyl chains. nih.gov As computational power increases, these models can be used to predict material properties, such as mechanical strength, thermal stability, and surface energy. Furthermore, the integration of machine learning (ML) with computational chemistry could revolutionize the field by enabling high-throughput screening of different this compound derivatives and predicting synthesis outcomes, thereby guiding experimental efforts toward the most promising materials. nih.gov

Modeling TechniqueResearch ObjectiveKey Insights
Molecular Dynamics (MD) Simulating the self-assembly process in solution and on surfaces. rsc.orgPacking arrangements, solvent effects, monolayer ordering, and dynamics. rsc.orgsciforum.net
Density Functional Theory (DFT) Calculating binding energies and electronic structure of the Al-O-P interface. nih.govNature of chemical bonds, interaction strength, surface reactivity.
Machine Learning (ML) Predicting structure-property relationships and identifying optimal synthetic parameters. nih.govAccelerated discovery of new materials, classification of supramolecular arrangements.

Exploration of New Functional Material Applications Beyond Current Domains

While this compound and related compounds have established uses, future research is set to unlock their potential in a wide range of new functional material applications. The ability of these compounds to form stable gels and modify surfaces makes them attractive for advanced material formulations. One promising area is in the development of novel polymer composites. Aluminum organophosphates have already shown potential as non-halogenated, hybrid flame retardants. mdpi.comresearchgate.net Further research could optimize the structure of this compound to enhance the thermal stability and fire resistance of various polymers.

The unique chemical nature of aluminum phosphates also positions them for applications in catalysis and environmental science. Organically functionalized porous aluminum phosphonates have been successfully used as solid acid catalysts for biomass conversion. mdpi.com Tailored this compound structures could be designed as catalyst supports, where the long alkyl chains create a specific microenvironment to control reactant access and selectivity. dtu.dk Additionally, the strong affinity of the phosphate group for various substrates could be exploited in areas such as corrosion protection films for metals or as functional coatings with specific wetting or tribological properties. researchgate.netsciforum.net The development of novel morphologies, such as the nanoplates synthesized via green methods, may also open doors to applications in energy storage or specialized optical materials. mdpi.com

Q & A

Q. What is the role of dicetyl phosphate in lipid-based drug delivery systems (e.g., ethosomes or niosomes), and how is its concentration optimized experimentally?

Dicetyl phosphate acts as a stabilizing agent in lipid vesicles by introducing negative surface charges, reducing aggregation via electrostatic repulsion . In ethosomal systems, it is typically incorporated at 8–20% of the total phospholipid concentration . To optimize concentration, researchers conduct systematic studies varying dicetyl phosphate levels while monitoring particle size (via dynamic light scattering), zeta potential (for surface charge), and encapsulation efficiency (using ultracentrifugation or dialysis). Stability is assessed under accelerated storage conditions (e.g., 4°C vs. 25°C) over 30–90 days .

Q. How can researchers characterize the chemical purity and structural integrity of aluminum dicetyl phosphate in formulations?

Key methods include:

  • Thin-layer chromatography (TLC) : Validates purity (≥99%) by comparing sample migration against a reference standard .
  • Nuclear magnetic resonance (NMR) : Confirms molecular structure (e.g., dihexadecyl hydrogen phosphate backbone) using 1H^{1}\text{H}- and 31P^{31}\text{P}-NMR .
  • Mass spectrometry (MS) : Verifies molecular weight (546.85 g/mol) and detects impurities .
  • Phosphate assay kits : Quantify phosphate content via colorimetric methods (e.g., molybdenum-blue reaction) .

Q. What standardized protocols ensure consistent preparation of this compound-containing liposomes?

A validated protocol involves:

Dissolving dicetyl phosphate in chloroform:methanol (2:1) with phospholipids (e.g., phosphatidylcholine).

Evaporating solvents to form a thin film.

Hydrating with buffer (e.g., PBS pH 7.4) under controlled agitation.

Extruding through polycarbonate membranes (100–200 nm pores) for uniform vesicle size .
Critical parameters: lipid-to-dicetyl phosphate ratio, hydration temperature (45–60°C), and extrusion pressure .

Advanced Research Questions

Q. How do researchers resolve contradictions in data on dicetyl phosphate’s impact on drug release kinetics?

Conflicting data (e.g., sustained vs. rapid release) arise from formulation variables like cholesterol content or surfactant type (e.g., Tween 80 vs. Span 60) . To resolve these:

  • Design of Experiments (DoE) : Use response surface methodology (e.g., Box-Behnken design) to analyze interactions between dicetyl phosphate, lipids, and surfactants .
  • In vitro release studies : Compare dialysis bag vs. Franz diffusion cell results under sink conditions, adjusting pH and ionic strength to mimic physiological environments .
  • Kinetic modeling : Fit data to Higuchi or Korsmeyer-Peppas models to identify release mechanisms (diffusion vs. erosion) .

Q. What advanced techniques quantify this compound’s interaction with biomolecules in electrochemical biosensors?

In electrochemical assays (e.g., acetylaminophenol detection):

  • Cyclic voltammetry (CV) : Measures electron transfer efficiency at dicetyl phosphate-modified electrodes .
  • Electrochemical impedance spectroscopy (EIS) : Quantifies interfacial resistance changes upon biomolecule binding (e.g., antibodies or aptamers) .
  • X-ray photoelectron spectroscopy (XPS) : Validates surface composition and phosphate group orientation on electrode films .

Q. How can this compound’s stability be improved in high-temperature or acidic environments?

  • pH buffering : Incorporate ammonium phosphate buffer (pH 10) to mitigate acidic degradation .
  • Lyophilization : Freeze-dry formulations with cryoprotectants (e.g., trehalose) to prevent thermal denaturation .
  • Coating strategies : Encapsulate vesicles in silica or polymeric matrices (e.g., chitosan) to shield phosphate groups from hydrolysis .

Methodological Challenges and Solutions

Q. What analytical challenges arise when detecting trace this compound in biological matrices, and how are they addressed?

Challenges include interference from endogenous phosphates and low sensitivity. Solutions:

  • Sample pretreatment : Deproteinize serum/plasma with acetonitrile, followed by solid-phase extraction (C18 columns) .
  • High-performance liquid chromatography (HPLC) : Use ion-pairing agents (e.g., tetrabutylammonium) with UV detection at 210 nm .
  • Inductively coupled plasma mass spectrometry (ICP-MS) : Quantify aluminum content at ppb levels, correlating with dicetyl phosphate concentration .

Q. How do researchers validate the absence of toxic byproducts in this compound formulations?

  • Accelerated degradation studies : Expose formulations to heat (40°C) and humidity (75% RH) for 4 weeks, followed by LC-MS/MS to identify degradation products (e.g., free cetyl alcohol or phosphate ions) .
  • Cytotoxicity assays : Test formulations on human dermal fibroblasts using MTT assays, ensuring cell viability >80% at working concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.